4-(5-bromo-2-fluorophenyl)but-3-en-2-one
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Overview
Description
4-(5-Bromo-2-fluorophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H8BrFO and a molecular weight of 243.07 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, which is attached to a butenone moiety. It is used primarily in research and development settings, particularly in the synthesis of more complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-2-fluorophenyl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-fluorobenzaldehyde and acetone.
Condensation Reaction: The key step in the synthesis is the aldol condensation reaction between 5-bromo-2-fluorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction forms the desired butenone product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-fluorophenyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the butenone moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The carbonyl group in the butenone moiety can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Addition Reactions: Reagents such as hydrogen chloride or bromine in solvents like dichloromethane.
Oxidation and Reduction Reactions: Reagents such as sodium borohydride for reduction and potassium permanganate for oxidation.
Major Products Formed
Substitution Reactions: Products such as 4-(5-azido-2-fluorophenyl)but-3-en-2-one.
Addition Reactions: Products such as 4-(5-bromo-2-fluorophenyl)-3-chlorobutan-2-one.
Oxidation and Reduction Reactions: Products such as 4-(5-bromo-2-fluorophenyl)butan-2-ol and 4-(5-bromo-2-fluorophenyl)butanoic acid.
Scientific Research Applications
4-(5-Bromo-2-fluorophenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(5-bromo-2-fluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-chlorophenyl)but-3-en-2-one
- 4-(5-Bromo-2-methylphenyl)but-3-en-2-one
- 4-(5-Bromo-2-nitrophenyl)but-3-en-2-one
Comparison
4-(5-Bromo-2-fluorophenyl)but-3-en-2-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can enhance its reactivity and binding affinity compared to similar compounds with different substituents. For example, the fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate substitution reactions .
Properties
IUPAC Name |
4-(5-bromo-2-fluorophenyl)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOMEPSFKDCBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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